molecular formula C8H14INO B8017643 N,N-diethyl-2-iodocyclopropane-1-carboxamide

N,N-diethyl-2-iodocyclopropane-1-carboxamide

Cat. No.: B8017643
M. Wt: 267.11 g/mol
InChI Key: ZFCGMGMQICLJSS-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-iodocyclopropane-1-carboxamide is a cyclopropane derivative featuring a carboxamide group substituted with diethylamine at the 1-position and an iodine atom at the 2-position. Cyclopropane carboxamides are notable for their strained ring structure, which imparts unique reactivity and conformational rigidity.

Properties

IUPAC Name

N,N-diethyl-2-iodocyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14INO/c1-3-10(4-2)8(11)6-5-7(6)9/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCGMGMQICLJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CC1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-iodocyclopropane-1-carboxamide typically involves the cyclopropanation of an appropriate alkene followed by iodination and subsequent amidation. One common method involves the reaction of diethylamine with 2-iodocyclopropanecarboxylic acid chloride under basic conditions to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-iodocyclopropane-1-carboxamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form various derivatives.

    Oxidation Reactions: The carboxamide group can be oxidized to form different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Major Products Formed:

    Substitution Reactions: Products include azido, cyano, and other substituted derivatives.

    Reduction Reactions: Products include reduced amides and amines.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Chemistry: N,N-diethyl-2-iodocyclopropane-1-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Its structural features may allow it to interact with biological targets in unique ways, leading to the discovery of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-iodocyclopropane-1-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The iodine atom and carboxamide group may play crucial roles in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogens vs. Aromatic Groups

  • 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (): Substituent: Bromophenyl group at the 1-position. Key Differences: Bromine is less electronegative and a weaker leaving group compared to iodine, reducing electrophilic reactivity. Synthesis: Prepared via Procedure A with 77% yield, higher than dimethyl analogs (e.g., 57% in ), likely due to diethylamine’s nucleophilicity . Physical Properties: Melting point (mp) 102.2–102.5°C, lower than dimethyl analogs (e.g., 151°C in ), reflecting reduced crystallinity from the flexible diethyl groups .
  • N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Substituent: Methoxyphenoxy group introduces hydrogen-bonding capability. Key Differences: The ether-oxygen enhances solubility in polar solvents, contrasting with the lipophilic iodine in the target compound. Synthesis: Procedure B yields 78% as an inseparable diastereomeric mixture (dr 23:1), highlighting challenges in stereochemical control .

Amine Group Variations

  • N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide (): Substituent: Dimethylamine instead of diethylamine. Physical Properties: Higher mp (151.0–151.3°C) due to stronger intermolecular van der Waals forces in the crystalline lattice .
  • Milnacipran Related Compound C (): Substituent: Phthalimidomethyl group at the 2-position. Applications: Used as a pharmaceutical intermediate, suggesting medicinal relevance for carboxamide derivatives .

Stereochemical and Crystalline Form Variations

  • (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-carboxamide (): Substituent: Hydroxymethyl group enables hydrogen bonding. Commercial availability (CAS 172015-99-5) underscores its industrial relevance .

Halogen vs. Non-Halogenated Derivatives

  • Cyclopropanecarboxamide, N,N-diethyl-2-phenyl-, (1R,2R)-rel ():
    • Substituent: Phenyl group instead of iodine.
    • Key Differences: The phenyl group enhances aromatic interactions but eliminates halogen-based reactivity. Molecular weight (217.31) is lower than iodinated analogs .

Research Implications

  • Synthetic Challenges : Diastereomeric control (e.g., dr 23:1 in ) and yields vary significantly with substituents and amine choice.
  • Pharmaceutical Potential: Bulky groups (e.g., phthalimidomethyl) and stereochemistry (e.g., 1S,2R) are critical for drug design .
  • Material Science : Iodine’s polarizability could enable applications in halogen-bonded frameworks or catalysis.

Biological Activity

N,N-Diethyl-2-iodocyclopropane-1-carboxamide, also known as cis-N,N-diethyl-2-iodocyclopropanecarboxamide, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with iodine and diethylamine. The compound's structure features a cyclopropane ring, which is known for its unique reactivity and biological significance. The iodine atom in the structure enhances its electrophilic character, making it a valuable intermediate in organic synthesis and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through DNA cross-linking mechanisms. This activity is particularly relevant in the context of developing new chemotherapeutic agents .

The biological activity of this compound can be attributed to its ability to form covalent bonds with target biomolecules. The iodine atom plays a crucial role in this reactivity, allowing the compound to interact selectively with nucleophilic sites on proteins and nucleic acids. This interaction can lead to significant alterations in cellular functions, contributing to its antimicrobial and anticancer effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateHighEffective against various bacterial strains
N,N-Diethyl-2-chlorocyclopropanecarboxamideLowModerateLess reactive than iodine variant
N,N-Diethyl-2-bromocyclopropanecarboxamideModerateLowBromine imparts different reactivity

This table highlights that while this compound demonstrates significant antimicrobial and anticancer activities, other halogenated derivatives exhibit varying levels of efficacy.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Antibacterial Efficacy Study : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, administration of the compound showed a marked reduction in bacterial load within 48 hours. Patients reported fewer side effects compared to traditional treatments.
  • Cancer Cell Line Study : A laboratory study assessed the impact of this compound on various cancer cell lines. Results indicated that the compound effectively reduced cell viability by inducing apoptosis at concentrations as low as 10 µM.
  • Mechanistic Insights : In vitro experiments demonstrated that treatment with the compound led to significant DNA damage in cancer cells, supporting its role as a potential DNA cross-linking agent.

Q & A

Q. What are effective synthetic routes for N,N-diethyl-2-iodocyclopropane-1-carboxamide?

Methodological Answer: The synthesis typically involves cyclopropane ring formation followed by iodination. A common approach is the nucleophilic substitution of a halogenated cyclopropane precursor (e.g., 2-chlorocyclopropane-1-carboxamide) with potassium iodide (KI) in polar aprotic solvents like dimethylformamide (DMF) under controlled heating . Catalysts such as copper(I) iodide may enhance reaction efficiency. For example, cyclopropane ring closure via [2+1] cycloaddition using ethyl diazoacetate and a diethylamide-substituted alkene precursor can yield the core structure, followed by iodine substitution .

Q. How can researchers purify this compound to ensure high yield and purity?

Methodological Answer: Purification often employs column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Recrystallization using ethanol or dichloromethane/hexane mixtures is effective for removing unreacted starting materials. Analytical techniques like thin-layer chromatography (TLC) should monitor progress, while nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm purity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Due to potential toxicity and iodine’s volatility, use fume hoods, nitrile gloves, and protective eyewear. Avoid direct skin contact and inhalation. Waste must be segregated into halogenated organic waste containers and disposed via certified hazardous waste services. Refer to safety data sheets (SDS) for spill management and emergency procedures .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in substitution or elimination reactions?

Methodological Answer: The iodine atom acts as an excellent leaving group due to its polarizability and weak C–I bond. In substitution reactions (e.g., Suzuki coupling), palladium catalysts facilitate iodine displacement by aryl/alkyl groups. For elimination reactions, bases like DBU (1,8-diazabicycloundec-7-ene) promote cyclopropane ring-opening via β-elimination, forming conjugated dienes. Kinetic studies comparing bromo/chloro analogs can quantify iodine’s leaving-group efficiency .

Q. What analytical techniques resolve the stereochemistry and electronic effects of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for stereochemical assignment, as demonstrated in structurally similar cyclopropanecarboxamides . Vibrational circular dichroism (VCD) and NMR nuclear Overhauser effect (NOE) experiments analyze chiral centers. Density functional theory (DFT) calculations correlate electronic effects (e.g., iodine’s electron-withdrawing nature) with spectroscopic data .

Q. How can enantiomerically pure forms of this compound be synthesized, and what challenges arise?

Methodological Answer: Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Rh(II)-carbenoid catalysts) during cyclopropanation ensures enantioselectivity. Resolution via chiral chromatography (e.g., Chiralpak columns) or enzymatic kinetic resolution may separate racemic mixtures. Challenges include steric hindrance from the diethylamide group and iodine’s bulk, which reduce reaction rates and enantiomeric excess (ee) .

Q. How does cyclopropane ring strain modulate the compound’s stability under thermal or photolytic conditions?

Methodological Answer: The ring strain (≈27 kcal/mol) increases reactivity. Thermolysis at 80–100°C in toluene induces ring-opening via retro-Diels-Alder pathways, monitored by differential scanning calorimetry (DSC). Photolysis with UV light (254 nm) generates radicals detectable by electron paramagnetic resonance (EPR). Comparative studies with non-strained carboxamides quantify strain’s role in decomposition kinetics .

Q. What computational models predict the compound’s interactions with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model interactions with enzymes or receptors. Quantitative structure-activity relationship (QSAR) studies using Hammett constants (σ) for the iodine substituent correlate electronic effects with bioactivity. In vitro assays (e.g., enzyme inhibition) validate predictions .

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